1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt

Übersicht

Beschreibung

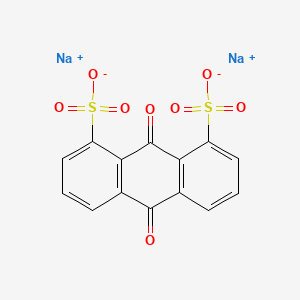

1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt is an organic compound with the chemical formula C14H8O8S2Na2. It is a yellow crystalline substance that is highly soluble in water and various organic solvents. This compound is an important intermediate in the synthesis of various organic compounds, including dyes, colloids, and photosensitive materials .

Vorbereitungsmethoden

The synthesis of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt typically involves a two-step process: nitration and sulfonation. Initially, anthracene is nitrated to form a nitro derivative. This nitro derivative is then subjected to sulfonation using sulfuric acid to yield the desired compound . Industrial production methods often involve optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert it into hydroxyanthracene derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly sulfonation and nitration.

Common reagents used in these reactions include sulfuric acid, nitric acid, and various reducing agents. The major products formed from these reactions are typically anthraquinone derivatives and hydroxyanthracene derivatives .

Wissenschaftliche Forschungsanwendungen

Fluorescent Tracers in Industrial Water Systems

One of the prominent applications of this compound is its use as an inert fluorescent tracer in industrial water systems. The compound's ability to emit fluorescence allows for precise monitoring of water treatment processes. The method involves adding the disodium salt to the water system and using a fluorometer to detect its concentration. This technique is particularly useful in optimizing chemical treatments in water systems by providing real-time data on tracer levels.

Case Study: Industrial Water Treatment

A patent describes a method where an isomer of anthracene disulfonic acid is utilized as a tracer in industrial water systems. The process includes:

- Adding the tracer to the water.

- Employing a fluorometer to measure fluorescence.

- Adjusting treatment chemicals based on detected tracer levels .

Inhibition of Sulfide Production

Another significant application is in the control of sulfide production from sulfate-reducing bacteria. The compound has been shown to inhibit sulfide generation effectively, which is crucial in various industrial applications such as oil extraction and wastewater treatment.

Case Study: Oil Wells and Wastewater Treatment

Research indicates that anthraquinone derivatives can inhibit sulfide production by targeting specific bacterial pathways involved in sulfate reduction. This inhibition helps prevent souring in oil wells and reduces hydrogen sulfide contamination in wastewater systems .

Photocatalysis and Environmental Applications

Disodium anthraquinone-2,7-disulfonate is also being explored for its potential in photocatalysis , where it can facilitate chemical reactions under light exposure. Its properties make it suitable for applications in environmental remediation and energy conversion processes.

Research Insights

Studies have indicated that compounds like DA2,7DS can be effective photocatalysts due to their ability to absorb light and promote electron transfer reactions. This application holds promise for developing sustainable energy solutions and cleaning up environmental pollutants.

Dye Production

As a synthetic anionic dye, this compound plays a role in dye manufacturing processes. Its vibrant color makes it suitable for various coloring applications in textiles and other materials.

Production Process

The synthesis typically involves sulfonating anthraquinone with sulfuric acid and neutralizing with sodium hydroxide. This method produces a stable dye that can be used across different industries.

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Fluorescent Tracers | Used for monitoring chemical treatments in industrial water systems | Real-time data for optimization |

| Inhibition of Sulfide Production | Prevents hydrogen sulfide generation from sulfate-reducing bacteria | Reduces contamination and souring |

| Photocatalysis | Facilitates chemical reactions under light exposure | Environmental remediation potential |

| Dye Production | Synthetic dye used in textiles and materials | Vibrant color with stable properties |

Wirkmechanismus

The mechanism of action of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can act as an electron acceptor, facilitating redox reactions. It also interacts with cellular components, leading to the generation of reactive oxygen species, which can induce cellular damage or apoptosis .

Vergleich Mit ähnlichen Verbindungen

1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt can be compared with other similar compounds such as:

9,10-Anthraquinone-2,6-disulfonic acid disodium salt: This compound has similar chemical properties but differs in the position of the sulfonic acid groups.

1,5-Anthraquinone disulfonic acid: Another similar compound with sulfonic acid groups at different positions, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific sulfonation pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Biologische Aktivität

1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt (CAS Number: 130-27-4) is a sulfonated anthraquinone derivative that exhibits a range of biological activities. This compound is primarily studied for its potential applications in environmental and industrial microbiology due to its inhibitory effects on certain bacteria and its utility as a fluorescent tracer.

Chemical Structure and Properties

The compound consists of an anthracene backbone with two sulfonic acid groups and a diketone functionality. Its chemical formula is , and it is typically presented as a disodium salt, enhancing its solubility in aqueous solutions.

Inhibition of Sulfide Production

1,8-Anthracenedisulfonic acid has been identified as an effective inhibitor of sulfide production by sulfate-reducing bacteria (SRB). These bacteria are known for their role in the biogeochemical cycling of sulfur and can produce hydrogen sulfide, which is detrimental in various industrial processes. The inhibition mechanism involves interference with the respiratory sulfate reduction pathway, leading to decreased energy production in these bacteria. This property has significant implications for applications in sewage treatment and petroleum industries where sulfide generation poses operational challenges .

Antimicrobial Properties

While anthraquinones generally exhibit low antimicrobial activity against higher life forms, certain studies have indicated that they can inhibit Gram-positive bacteria such as Bacillus species. The inhibitory action seems to be linked to interference with bacterial DNA metabolism and mitochondrial functions . However, the specificity of 1,8-anthracenedisulfonic acid suggests that it primarily affects sulfate-reducing bacteria without significantly impacting other microbial populations.

Study on Inhibition Mechanism

A study explored the mechanism by which anthraquinones inhibit sulfide production. The research demonstrated that these compounds act as competitive inhibitors of the enzymes involved in the sulfate reduction process. This finding was corroborated by experiments showing reduced ATP levels in treated bacterial cultures, indicating metabolic disruption .

Application in Industrial Settings

In industrial applications, 1,8-anthracenedisulfonic acid has been utilized as an inert fluorescent tracer in water systems. Its fluorescent properties allow for monitoring the flow and distribution of treatment chemicals within large-scale water treatment processes. This application underscores the compound's versatility beyond its biological activity .

Data Tables

| Biological Activity | Effect | Target Organisms |

|---|---|---|

| Inhibition of sulfide production | Decreased hydrogen sulfide generation | Sulfate-reducing bacteria |

| Antimicrobial activity | Inhibition of growth | Gram-positive bacteria |

| Fluorescent tracer | Monitoring treatment chemicals | Industrial water systems |

Safety and Toxicity

Despite its biological activity, 1,8-anthracenedisulfonic acid is classified as an irritant but exhibits relatively low toxicity towards higher organisms. This characteristic makes it suitable for use in environments where non-target organisms must be preserved while controlling specific microbial populations .

Eigenschaften

IUPAC Name |

disodium;9,10-dioxoanthracene-1,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2.2Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNXKOHYRKMDAP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061271 | |

| Record name | 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903-46-8 | |

| Record name | 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000903468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-1,8-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.